4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O6S and its molecular weight is 262.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications and Synthesis
A study by Zolfigol et al. (2015) highlights the design, synthesis, and characterization of novel biological-based nano organo solid acids with urea moiety. These catalysts demonstrated significant potential in the synthesis of various organic compounds under mild and green conditions, indicating their applicability in sustainable chemical processes. The research underscores the importance of such novel catalysts in industry, particularly for the synthesis of coumarin-3-carboxylic acids and cinnamic acid derivatives, showcasing their role in advancing green chemistry (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Environmental and Health Implications
Andersen et al. (2008) discussed the toxicokinetics and modes of action of perfluoroalkyl acid salts (PFAAs), which share similar functional groups to the compound . The paper emphasizes the environmental persistence, presence in humans and wildlife, and toxicity of such compounds, contributing to our understanding of their environmental and health impacts. This research provides crucial insights into the regulatory and public interest surrounding the environmental behavior of substances with sulfamoyl and carboxylic acid groups (Andersen et al., 2008).
Photopolymerization and Material Science
Research by Wrzyszczyński et al. (2000) explored the use of sulfur-containing carboxylic acids (SCCA) as electron donors in photoinduced free-radical polymerizations, which included studies on various carboxylic acids in conjunction with 4-carboxybenzophenone as a sensitizer. This investigation into the photopolymerization process highlights the compound's potential applications in the development of new materials, demonstrating how its structural components can be utilized in innovative ways (Wrzyszczyński, Filipiak, Hug, Marciniak, & Pa̧czkowski, 2000).
Drug Design and Medicinal Chemistry
Kalgutkar, Jones, & Sawant (2010) highlighted the significance of the sulfonamide group in drug design, noting its wide use in medicinal chemistry and presence in many marketed drugs. This review elucidates the essential role of the sulfonamide moiety in the development of sulfonamide antibacterials, demonstrating the functional group's importance in pharmaceutical applications. The sulfonamide group's role as an isostere for carboxylic acid groups in certain therapeutic agents underscores the relevance of structural features similar to those in 4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid in drug development (Kalgutkar, Jones, & Sawant, 2010).
Properties
IUPAC Name |
4-(carboxymethylsulfamoyl)-1-methylpyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6S/c1-10-4-5(2-6(10)8(13)14)17(15,16)9-3-7(11)12/h2,4,9H,3H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNDAZLAPUJWNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.